1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-Cyclopentyl-3-iodobicyclo[111]pentane is a synthetic compound known for its unique bicyclo[111]pentane structureThe bicyclo[1.1.1]pentane unit exhibits special physical and chemical properties, making it a valuable bioisostere in drug molecules .
Preparation Methods
The synthesis of 1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane involves several steps. One common method starts with the precursor 1-azido-3-iodobicyclo[1.1.1]pentane. . These methodologies allow for the synthesis of various substituted bicyclo[1.1.1]pentane derivatives, including this compound.
Chemical Reactions Analysis
1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through reactions with appropriate reagents.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming various triazole derivatives.
Reduction Reactions: The compound can be reduced to form different bicyclo[1.1.1]pentane derivatives.
Common reagents used in these reactions include copper(I) catalysts for cycloaddition and reducing agents for reduction reactions. The major products formed from these reactions are substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for various applications.
Scientific Research Applications
1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Material Science: The compound’s unique structure makes it a valuable building block for designing new materials with specific properties.
Chemical Biology: The compound can be used to study the effects of bicyclo[1.1.1]pentane derivatives on biological systems, providing insights into their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways in biological systems. The bicyclo[1.1.1]pentane unit can mimic the structure of other bioactive molecules, allowing it to interact with specific receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Azido-3-iodobicyclo[1.1.1]pentane: This compound is a precursor in the synthesis of this compound and exhibits similar reactivity in cycloaddition reactions.
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: Another bicyclo[1.1.1]pentane derivative with different functional groups, used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to other bicyclo[1.1.1]pentane derivatives.
Properties
Molecular Formula |
C10H15I |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
1-cyclopentyl-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C10H15I/c11-10-5-9(6-10,7-10)8-3-1-2-4-8/h8H,1-7H2 |
InChI Key |
ZHSHHDCVAZHAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)I |
Origin of Product |
United States |
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